1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride
CAS No.: 1423027-94-4
Cat. No.: VC2575081
Molecular Formula: C11H19ClN2O2S
Molecular Weight: 278.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1423027-94-4 |
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Molecular Formula | C11H19ClN2O2S |
Molecular Weight | 278.8 g/mol |
IUPAC Name | 1-(3-aminophenyl)-N-butan-2-ylmethanesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C11H18N2O2S.ClH/c1-3-9(2)13-16(14,15)8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8,12H2,1-2H3;1H |
Standard InChI Key | LKVLHLKGAZEDQR-UHFFFAOYSA-N |
SMILES | CCC(C)NS(=O)(=O)CC1=CC(=CC=C1)N.Cl |
Canonical SMILES | CCC(C)NS(=O)(=O)CC1=CC(=CC=C1)N.Cl |
Introduction
Chemical Structure and Identification
Molecular Structure and Basic Properties
1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride consists of an aromatic ring with an amino group at the meta position, connected to a methanesulfonamide moiety that links to a butan-2-yl group, forming the hydrochloride salt. This structure provides the compound with specific chemical and physical properties relevant to its potential applications and reactivity profiles.
The fundamental properties of this compound are summarized in Table 1:
Property | Value |
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Molecular Formula | C₁₁H₁₉ClN₂O₂S |
Molecular Weight | 278.80 g/mol |
Parent Compound | 1-(3-Aminophenyl)-N-(butan-2-yl)methanesulfonamide |
Parent Compound CID | 43255662 |
Creation Date | 2013-11-01 |
Modification Date | 2025-02-15 |
The compound represents a hydrochloride salt of the parent compound 1-(3-Aminophenyl)-N-(butan-2-yl)methanesulfonamide, which affects its solubility profile and stability characteristics compared to the free base form .
Identifier Type | Value |
---|---|
PubChem CID | 71757378 |
IUPAC Name | 1-(3-aminophenyl)-N-butan-2-ylmethanesulfonamide;hydrochloride |
InChI | InChI=1S/C11H18N2O2S.ClH/c1-3-9(2)13-16(14,15)8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8,12H2,1-2H3;1H |
InChIKey | LKVLHLKGAZEDQR-UHFFFAOYSA-N |
SMILES | CCC(C)NS(=O)(=O)CC1=CC(=CC=C1)N.Cl |
Structural Features and Chemical Reactivity
Functional Group Analysis
The structure of 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride encompasses several key functional groups that determine its chemical behavior and potential biological interactions. The primary structural elements include:
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A meta-substituted aminophenyl group that provides a primary aromatic amine functionality.
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A methanesulfonamide linkage (SO₂-NH) that serves as a hydrogen bond acceptor and donor.
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A secondary butyl (butan-2-yl) substituent attached to the nitrogen of the sulfonamide group.
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The hydrochloride salt formation, which affects solubility and ionization state.
The presence of these functional groups creates a molecule with multiple potential interaction sites. The aromatic amine group typically exhibits nucleophilic properties and may participate in various chemical transformations. The sulfonamide group, a common feature in many pharmaceutically relevant compounds, provides hydrogen bonding capabilities that may influence interactions with biological targets .
Stereochemistry Considerations
Chemical and Physical Properties
Solubility and Ionization
The hydrochloride salt formation significantly impacts the physical properties of 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide. As a salt, it generally exhibits enhanced water solubility compared to the free base form. This property is particularly relevant for potential pharmaceutical applications, where aqueous solubility often influences bioavailability.
The compound contains two nitrogen-containing functional groups with different basicities:
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The aromatic amine (weakly basic)
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The sulfonamide nitrogen (very weakly basic)
Synthesis and Chemical Reactivity
Chemical Reactivity Considerations
The reactive sites in 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride present opportunities for further chemical derivatization:
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The primary aromatic amine can undergo typical reactions including diazotization, acylation, and alkylation.
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The sulfonamide N-H bond, though less reactive than the amine, could potentially be functionalized under appropriate conditions.
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The aromatic ring provides sites for electrophilic aromatic substitution, particularly at positions ortho and para to the amino group.
These reactive functionalities make the compound a potential intermediate for the synthesis of more complex molecular structures with tailored properties .
Structural Relationships and Analogues
Related Chemical Entities
According to the PubChem database, 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride is related to several other chemical entities through structural similarities. The parent compound (CID 43255662) represents the free base form without the hydrochloride counterion. This relationship is significant as the salt form and free base often exhibit different physicochemical properties relevant to formulation and biological activity .
The search results indicate that there are several structurally related compounds:
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Same parent compound with different connectivity: 4 compounds
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Same parent compound with exact connectivity: 2 compounds
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Mixtures, components, and neutralized forms: 2 compounds
These relationships establish the compound within a broader chemical family, suggesting potential shared properties or applications with its structural relatives .
Data Gaps and Research Opportunities
Identified Knowledge Gaps
Based on the available search results, several notable gaps in knowledge about 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride can be identified:
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Detailed physical characterization data (melting point, solubility parameters, stability profiles)
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Specific synthetic procedures and optimization strategies
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Biological activity screening results
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Structure-activity relationships with closely related analogues
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Stereochemical characterization and potential differences between enantiomers
These knowledge gaps represent opportunities for comprehensive characterization studies that would enhance understanding of this compound's properties and potential utility .
Future Research Directions
To address the identified knowledge gaps, several research directions could be pursued:
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Comprehensive physicochemical characterization, including solubility profiling across different pH values and solvents
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Development and optimization of synthetic routes, potentially exploring green chemistry approaches
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Systematic biological screening against relevant targets and cellular assays
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Preparation and comparative evaluation of structural analogues to establish structure-activity relationships
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Investigation of stereochemical aspects, including preparation and characterization of individual enantiomers
Such studies would contribute valuable information to the scientific understanding of this compound and potentially identify novel applications or biological activities .
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